molecular formula C14H18N4O4S B2394299 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-78-0

3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2394299
CAS No.: 941880-78-0
M. Wt: 338.38
InChI Key: NHONOGLBTONNMM-UHFFFAOYSA-N
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Description

3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structure recognized in medicinal chemistry for its diverse research potential . This spirohydantoin core structure is associated with several high-value biological activities. Researchers have identified derivatives of this chemotype as a novel class of δ opioid receptor (DOR)-selective agonists . These agonists represent a promising alternative to previous clinical candidates because they are slightly biased toward G-protein signaling and demonstrate anti-allodynic efficacy in models of inflammatory pain, offering a potential research tool for neurology and pain management studies . Beyond neuroscience, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been explored in other fields. It has been identified as a structural class of pan-inhibitors of the prolyl hydroxylase (PHD) enzymes (PHD1-3), which play a key role in the body's response to hypoxia . Such inhibitors can upregulate erythropoietin (EPO), making them compounds of interest for research into anemia . Additionally, related triazaspiro[4.5]decane derivatives have been designed as inhibitors of the mitochondrial permeability transition pore (mPTP) , a key target in mitigating cell death following ischemia-reperfusion injury, highlighting its relevance in cardioprotection research . The specific substitution with a pyridin-3-ylsulfonyl group at the 8-position and an ethyl group at the 3-position may influence the compound's binding affinity, selectivity, and physicochemical properties, presenting researchers with a versatile scaffold for further investigation and development. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-ethyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-18-12(19)14(16-13(18)20)5-8-17(9-6-14)23(21,22)11-4-3-7-15-10-11/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHONOGLBTONNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Pyridinylsulfonyl Group: The pyridinylsulfonyl group can be introduced through a sulfonylation reaction. This step typically involves the use of a sulfonyl chloride derivative and a base to promote the reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Modifications to the pyridine and triazole moieties can significantly influence biological activity.

Structural Feature Modification Effect on Activity
Pyridine ringSubstitution at position 3Enhanced binding affinity to target proteins
Triazole linkageVariation in substituentsAltered solubility and bioavailability

Case Studies

Case Study 1: PARP Inhibition
A study focusing on the design and synthesis of PARP inhibitors demonstrated that compounds with similar structural frameworks to this compound exhibited promising IC50 values against PARP enzymes. The most effective derivatives showed selectivity towards cancer cells with BRCA mutations .

Case Study 2: Antifungal Screening
In a screening of novel antifungal agents based on pyridine-sulfonamide derivatives, compounds structurally related to this compound were evaluated against Candida species. Some derivatives demonstrated MIC values lower than those of standard antifungal treatments like fluconazole .

Mechanism of Action

The mechanism of action of 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The pyridinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Yields : Yields vary significantly, with microwave-assisted methods (e.g., 32% in ) being less efficient than classical Bucherer–Berg reactions (86% in ).
  • Substituent Diversity : Pyridinylsulfonyl (Compound X) and benzyl groups enhance polarity compared to lipophilic substituents like trifluoromethyl .
Table 2: Pharmacological Profile Comparison
Compound Name Biological Target Activity (IC50/EC50) Therapeutic Indication Reference
3-Ethyl-8-(pyridin-3-ylsulfonyl) PHD2 Inhibition Not reported Anemia
RS102221 5-HT2C Receptor Antagonism 2 mg/kg (in vivo) Neuropsychiatric disorders
R6 mTOR Inhibition Neuroprotective Ischemic stroke
8-Benzyl derivative PHD2 Inhibition Moderate activity Anemia (preclinical)

Key Observations :

  • Target Specificity : The pyridinylsulfonyl group in Compound X may enhance PHD2 binding affinity compared to benzyl or alkyl substituents .
  • Therapeutic Scope : Structural variations enable diverse applications—e.g., RS102221 targets 5-HT2C receptors , while R6 modulates mTOR for neuroprotection .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (Da) LogP Polar Surface Area (Ų) Solubility Reference
3-Ethyl-8-(pyridin-3-ylsulfonyl) ~350 (estimated) ~1.2 ~100 Moderate (aqueous)
8-(4-Ethylpyridine-2-carbonyl) 316 0.24 83 High
RS102221 ~600 (estimated) ~3.5 ~120 Low

Key Observations :

  • LogP Trends : Pyridinylsulfonyl (Compound X) and carbonyl groups reduce lipophilicity (LogP ~1.2) compared to trifluoromethyl (LogP ~3.5 in RS102221) .
  • Solubility : Polar substituents (e.g., sulfonyl) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structural features and functional groups suggest significant potential for diverse biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a spirocyclic structure , characterized by two rings sharing a single atom. The presence of the pyridinylsulfonyl group and the triazaspiro scaffold enhances its interaction with biological targets, making it a subject of interest for various research applications including:

  • Anticonvulsant activity
  • Enzyme inhibition
  • Pharmacological interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridinylsulfonyl group is known to engage with enzyme active sites, potentially inhibiting their activity. The spirocyclic structure may stabilize these interactions, enhancing efficacy.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study highlighted the synthesis and evaluation of various derivatives from the triazaspiro series, demonstrating significant anticonvulsant activity in animal models .

Enzyme Inhibition

The compound has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibitors of PARP are being explored for their potential in cancer therapy due to their ability to induce synthetic lethality in cancer cells deficient in homologous recombination .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds within the triazaspiro class. For instance:

  • Study on Myelostimulators : Research demonstrated that derivatives of triazaspiro compounds could accelerate lymphocyte regeneration and granulocyte cell pool recovery in bone marrow hematopoiesis .
  • PARP Inhibition : Compounds structurally similar to this compound were evaluated for their IC50 values against PARP enzymes, showing low nanomolar potency and selectivity towards PARP-1 and PARP-2 .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Reference
This compoundAnticonvulsantN/A
Similar Triazaspiro CompoundPARP Inhibition30 - 200
Another DerivativeMyelostimulatorN/A

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